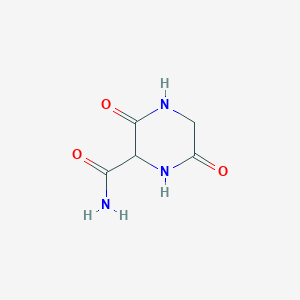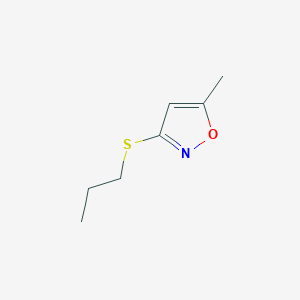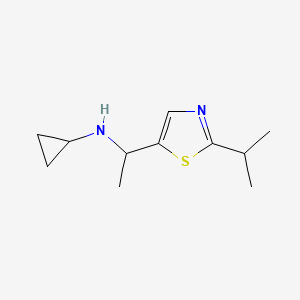
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
One common synthetic route includes the reaction of 2-isopropylthiazole with an appropriate alkylating agent to introduce the ethyl group, followed by the addition of cyclopropanamine under suitable conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the thiazole ring.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of biological molecules . The compound may modulate biochemical pathways by activating or inhibiting specific enzymes, leading to various physiological effects .
Comparación Con Compuestos Similares
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine can be compared with other similar compounds, such as:
N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine: This compound also contains a thiazole ring but differs in the substitution pattern on the ring.
N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine: This compound features an imidazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18N2S |
|---|---|
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
N-[1-(2-propan-2-yl-1,3-thiazol-5-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H18N2S/c1-7(2)11-12-6-10(14-11)8(3)13-9-4-5-9/h6-9,13H,4-5H2,1-3H3 |
Clave InChI |
YCZJEIGMCBSBRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(S1)C(C)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


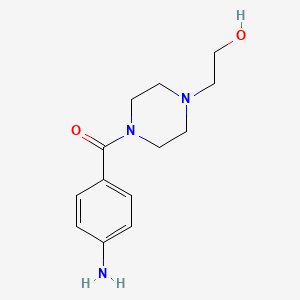


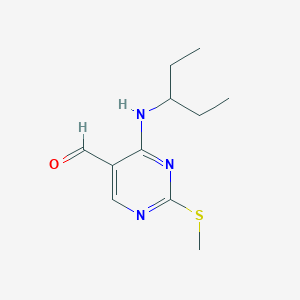
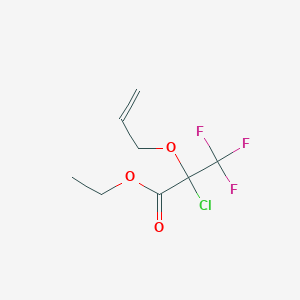
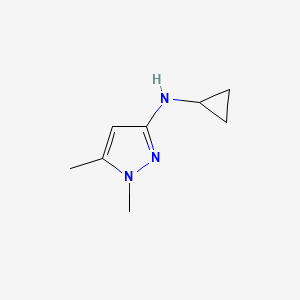
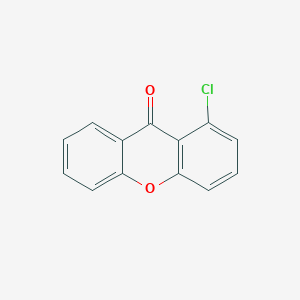
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
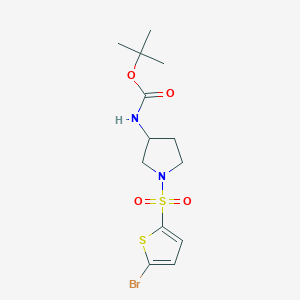
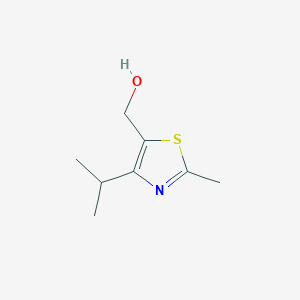
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
